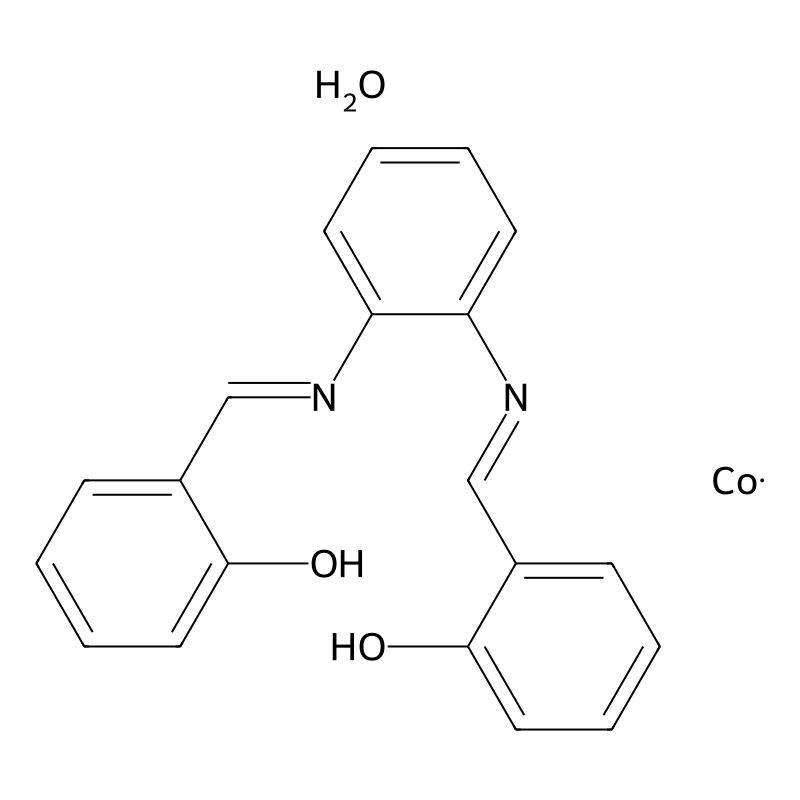

N,N'-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis

One promising area of research for Co(salen)·H2O is catalysis. The presence of the salen ligand, formed by the condensation of salicylaldehyde and o-phenylenediamine, provides a cavity around the cobalt center. This cavity can bind to specific molecules and activate them for chemical reactions. Studies suggest that Co(salen)·H2O can act as a catalyst for various reactions, including:

Material Science

Another research area exploring Co(salen)·H2O is material science. The complex can self-assemble into well-defined structures due to the interplay of metal-ligand interactions and hydrogen bonding. These structures can exhibit interesting properties, such as:

N,N'-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) monohydrate is a coordination compound characterized by its complex structure and significant chemical properties. It has the molecular formula C20H18CoN2O3 and a molecular weight of approximately 391.29 g/mol . This compound features a cobalt(II) ion coordinated to a bis(salicylidene) ligand derived from salicylaldehyde and 1,2-phenylenediamine. The presence of water in its structure indicates that it exists as a monohydrate, which can influence its solubility and reactivity.

The primary reaction involved in the formation of N,N'-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) monohydrate is the condensation reaction between salicylaldehyde and 1,2-phenylenediamine. This reaction typically occurs in a 2:1 molar ratio, leading to the formation of the Schiff base intermediate, which subsequently coordinates with cobalt(II) ions . The general reaction can be represented as follows:

In solution, this compound can undergo redox reactions, where cobalt can be oxidized to cobalt(III) under certain conditions, impacting its electronic properties and potential applications in catalysis.

N,N'-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) monohydrate exhibits notable biological activity. Research has indicated its potential as an antimicrobial agent, showing effectiveness against various bacterial strains. Additionally, it has been studied for its antioxidant properties, which may contribute to protective effects against oxidative stress in biological systems . The compound's interaction with biological molecules also suggests potential applications in drug delivery systems and as a biochemical probe in proteomics research .

The synthesis of N,N'-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) monohydrate typically involves the following steps:

- Preparation of Ligand: Salicylaldehyde and 1,2-phenylenediamine are mixed in a solvent such as ethanol or methanol.

- Condensation Reaction: The mixture is heated under reflux to promote the condensation reaction, forming the Schiff base.

- Cobalt Coordination: Cobalt(II) chloride or another cobalt source is added to the solution to allow coordination with the Schiff base.

- Crystallization: The resulting solution is cooled to precipitate the complex, which is then filtered and washed to obtain the pure monohydrate form.

This method allows for control over factors such as temperature and pH, which can influence the yield and purity of the final product .

N,N'-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) monohydrate finds applications in various fields:

- Catalysis: Its ability to facilitate electron transfer reactions makes it useful in catalytic processes.

- Biochemistry: Employed in proteomics research for studying protein interactions and functions.

- Material Science: Investigated for potential use in developing new materials with specific electronic or magnetic properties.

The compound's unique properties make it suitable for further exploration in these areas .

Studies on N,N'-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) monohydrate have focused on its interactions with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action as an antimicrobial agent and its potential therapeutic applications. The binding affinity of this compound to various biomolecules has been assessed using techniques like UV-Vis spectroscopy and fluorescence spectroscopy .

N,N'-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) monohydrate shares structural similarities with several other coordination compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Metal Ion | Ligand Type | Notable Properties |

|---|---|---|---|

| N,N'-Bis(salicylidene)-1,2-phenylenediaminocopper(II) | Copper | Salicylaldehyde + Phenylenediamine | Antimicrobial activity |

| N,N'-Bis(salicylidene)-1,2-phenylenediaminomanganese(II) | Manganese | Salicylaldehyde + Phenylenediamine | Catalytic activity in oxidation reactions |

| N,N'-Bis(salicylidene)-1,2-phenylenediaminoferric(III) | Iron | Salicylaldehyde + Phenylenediamine | Potential antitumor activity |

Uniqueness- Metal Ion Specificity: The cobalt ion provides distinct electronic properties compared to copper or manganese counterparts.

- Biological Activity: Exhibits unique antimicrobial and antioxidant activities not found in all similar compounds.

- Synthesis Flexibility: The ability to tailor synthesis conditions can lead to variations in properties that enhance specific applications.

The synthesis of the N,N′-bis(salicylidene)-1,2-phenylenediamine ligand involves a classic Schiff base condensation reaction between 1,2-phenylenediamine and salicylaldehyde. This reaction proceeds through nucleophilic attack of the amine groups on the carbonyl carbon of the aldehyde, followed by elimination of water to form the characteristic azomethine linkages. The stoichiometry requires precise control, with a 1:2 molar ratio of diamine to aldehyde being essential for complete bifunctionalization.

Studies have demonstrated that achieving selective formation of the desired bis-Schiff base product requires careful optimization of reaction conditions. Research by Safin et al. revealed that attempts to synthesize the mono-functionalized product consistently resulted in the formation of the bifunctionalized Schiff base with approximately 90% yield. This preferential formation occurs because the initial condensation product remains in solution and readily undergoes the second condensation reaction with another molecule of salicylaldehyde.

The reaction mechanism involves initial formation of a carbinolamine intermediate, which subsequently dehydrates to form the imine bond. The presence of the adjacent aromatic system in 1,2-phenylenediamine facilitates this process through electronic stabilization of the resulting conjugated system. Temperature control during synthesis proves crucial, with reflux conditions in ethanol typically employed to ensure complete reaction while preventing decomposition of the sensitive aldehyde starting material.

| Reaction Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Temperature | 78-80°C (ethanol reflux) | Maximum conversion |

| Reaction Time | 2-3 hours | Complete condensation |

| Molar Ratio | 1:2 (diamine:aldehyde) | Prevents mono-substitution |

| Solvent | Anhydrous ethanol | Drives dehydration |

Spectroscopic characterization of the ligand reveals distinctive features that confirm successful Schiff base formation. Infrared spectroscopy shows the characteristic azomethine stretch around 1614-1624 cm⁻¹, while the phenolic carbon-oxygen stretch appears in the range of 1220-1290 cm⁻¹. Nuclear magnetic resonance spectroscopy provides additional confirmation, with the azomethine proton appearing as a singlet around 8.9-9.0 parts per million in deuterated dimethyl sulfoxide.

Cobalt salen complexes exhibit remarkable polymorphism, with extensive crystallographic studies revealing multiple distinct phases with varying structural arrangements and properties. Research has identified six different phases of cobalt salen complexes, designated as α through ζ phases, each exhibiting unique crystallographic characteristics and oxygen binding capabilities [1].

The α-phase of cobalt salen (ESACIO) contains dimeric units [Co(salen)]₂ and crystallizes with no void space, making it unable to chemisorb oxygen in the solid state [1]. This phase can be obtained through controlled synthesis using ethanol/water solvent systems and represents a stable form that can be stored for prolonged periods without air oxidation. The crystallographic structure shows the cobalt centers are positioned such that access for oxygen coordination is sterically hindered.

The β-phase (VEXLIU) crystallizes as monomeric units with a different packing arrangement compared to the α-phase [1]. Similar to the α-phase, this polymorph also lacks void space and does not exhibit oxygen binding properties. The structural differences between α and β phases primarily arise from the different intermolecular arrangements and packing motifs in the crystal lattice.

The γ-phase represents one of the oxygen-active polymorphs and can be generated through thermal desorption processes from solvated precursors [1]. Variable temperature powder X-ray diffraction studies demonstrate that this phase undergoes gradual structural changes upon deoxygenation, with initial onset of phase transitions occurring around 50°C. The γ-phase exhibits a 1:3 oxygen to cobalt ratio (O₂:[Co] = 1:3) and shows characteristic diffraction patterns with intense reflections at 2θ = 6.73°.

Additional polymorphs δ and ε also demonstrate oxygen-binding capabilities but with different stoichiometries and kinetic properties. The δ-phase shows a 1:4 oxygen to cobalt ratio, while the ε-phase exhibits a 1:5 ratio [1]. These phases can be distinguished by their distinct powder diffraction patterns and thermal behavior during oxygen sorption and desorption cycles.

For the related cobalt o-vanillin ethylenediamine complex, two distinct polymorphs have been characterized crystallographically [2]. Form I crystallizes in the triclinic space group P1̄ with Z = 1, containing one dinuclear centrosymmetric molecule per unit cell. Form II crystallizes in the monoclinic space group P2₁/c with Z = 2. These polymorphs differ significantly in their packing arrangements, with alternating ABABAB packing in Form I and AAA packing in Form II.

The structural characterization of related cobalt salen phosphine complexes reveals additional polymorphic behavior. [Co(salen)(PMe₂Ph)₂]ClO₄ crystallizes in the monoclinic space group P2₁/a, while [Co(salen)(PBu₃)₂]ClO₄ adopts a triclinic Pī space group [3]. Both complexes exhibit distorted octahedral geometries around the cobalt center, with the salen ligand occupying equatorial positions as an N₂O₂ donor set.

Hydrogen Bonding Networks in Hydrated vs. Anhydrous Forms

The structural differences between hydrated and anhydrous forms of N,N'-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) complexes are primarily manifested through hydrogen bonding networks that significantly influence the overall crystal packing and stability. The monohydrate form, with molecular formula C₂₀H₁₆CoN₂O₃ (including one water molecule), exhibits distinct structural features compared to its anhydrous counterpart [4] [5].

In the hydrated form, water molecules participate in extensive hydrogen bonding networks that bridge adjacent complex molecules. The coordinated water molecule in square pyramidal cobalt salen complexes typically occupies an apical position, with the water oxygen atom forming hydrogen bonds to phenolic oxygen atoms of neighboring molecules [6]. These hydrogen bonding interactions result in O-H···O distances typically ranging from 2.50 to 2.90 Å, creating three-dimensional supramolecular networks.

The hydrogen bonding patterns in hydrated cobalt salen complexes follow established geometric criteria, with donor-acceptor distances and angles that optimize electrostatic interactions. In the case of oxidized cobalt salen complexes containing coordinated water molecules, the hydrogen bonding network involves both the coordinated water molecule and lattice water molecules [6]. These interactions contribute to the stabilization of specific electronic configurations and influence the magnetic properties of the complexes.

Comparative structural analysis reveals that the presence of water molecules in the crystal lattice leads to expanded unit cell parameters compared to anhydrous forms. The hydrogen bonding networks create channels and voids within the crystal structure that can accommodate additional solvent molecules or facilitate guest exchange processes. The water molecules act as both hydrogen bond donors and acceptors, creating robust three-dimensional frameworks.

In contrast, anhydrous forms of cobalt salen complexes exhibit more compact crystal packing with shorter intermolecular contacts. The absence of hydrogen bonding water molecules results in different intermolecular interactions, primarily involving weaker van der Waals forces and π-π stacking interactions between aromatic rings of adjacent salen ligands [1]. These structural differences significantly impact the physical properties, including thermal stability and oxygen binding capabilities.

The dehydration process from hydrated to anhydrous forms involves systematic changes in the hydrogen bonding network. Thermogravimetric analysis and variable temperature crystallography studies demonstrate that water loss occurs in discrete steps, with each step corresponding to the breaking of specific hydrogen bonding interactions [1]. The phase transitions during dehydration are often accompanied by significant structural rearrangements and changes in space group symmetry.

Density Functional Theory (DFT) Calculations of Electronic Structure

Density functional theory calculations have provided comprehensive insights into the electronic structure of N,N'-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) monohydrate and related complexes. These computational studies reveal complex electronic configurations that involve significant mixing between metal d-orbitals and ligand π-systems.

DFT calculations on the anionic [Co(salen)]⁻ complex demonstrate a square planar coordination geometry with Co-N bond lengths of 1.795-1.796 Å and Co-O bond lengths of 1.888-1.889 Å [7]. The electronic structure shows that the cobalt center maintains a formal +2 oxidation state with significant covalent character in the metal-ligand bonds. The calculation of partial charges using Bader charge analysis reveals a cobalt partial charge of +0.079 e, indicating substantial electron density delocalization from the ligand to the metal center.

The binding of carbon dioxide to form [Co(salen)-CO₂]⁻ adducts has been extensively studied using DFT methods [7]. The optimized structure shows a Co-C bond length of 2.189 Å with the CO₂ molecule adopting a bent configuration (O-C-O bond angle of 143.5°). The formation of this η¹(C) complex involves significant orbital overlap between the cobalt dz² orbital and the carbon pz orbital of CO₂, resulting in a σ-bonding interaction.

Electronic structure calculations on formally cobalt(III) salen complexes reveal interesting electronic configurations that deviate from simple oxidation state assignments. DFT studies on Co(salen)(OTf) complexes indicate a mixed electronic structure containing both Co(II)(salen- +)(X) character (approximately 40%) and Co(III)(salen)(X) character (approximately 60%) [8]. This electronic structure mixing is manifested in the magnetic properties, with the complex exhibiting S = 1 spin state rather than the expected low-spin Co(III) configuration.

Time-dependent DFT calculations have been employed to interpret the near-infrared spectroscopic features observed in oxidized cobalt salen complexes [6]. The calculated transitions show that the intense NIR absorption bands arise from overlapped ligand-to-metal charge transfer transitions in Co(III)(salen) species and ligand-to-ligand charge transfer transitions in Co(II)(salen- +) species. These calculations successfully reproduce the experimental absorption maxima and provide insight into the nature of the electronic excitations.

The electronic structure of cobalt(IV) alkyl complexes has been investigated using DFT coupled with Natural Bond Orbital analysis [9]. These studies reveal an inverted ligand field where the cobalt-carbon bonding orbitals possess greater metal character (70%) than ligand character (30%). This unusual bonding situation can be described as donation from a filled metal orbital to an empty carbon orbital, effectively representing a Co^δ-^-C^δ+^ interaction rather than the conventional Co^δ+^-C^δ-^ bonding.

Density functional theory calculations have also been applied to understand the magnetic properties of cobalt salen complexes containing redox-active ligands [10]. The calculations predict paramagnetic ground states with significant contributions from both metal and ligand orbitals to the singly occupied molecular orbitals. The majority of spin density (approximately 75%) is typically localized on the cobalt center, with the remainder distributed over the ligand framework.

Comparative Analysis with Related Cobalt Salen Complexes

Systematic structural comparison with related cobalt salen complexes reveals important structure-property relationships that illuminate the unique characteristics of N,N'-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) monohydrate. The phenylenediamine backbone provides distinct geometric constraints compared to ethylenediamine-based salen complexes, resulting in different electronic and structural properties.

Comparison with N,N'-Bis(salicylidene)ethylenediaminocobalt(II) complexes shows that the phenylenediamine bridge introduces additional rigidity and constrains the ligand to a more planar configuration [11]. The ethylenediamine bridge allows for greater conformational flexibility, with the ligand capable of adopting both planar and folded configurations depending on the coordination environment and crystal packing forces.

The coordination geometries of cobalt centers in phenylenediamine-based salen complexes typically exhibit more pronounced distortions from ideal square planar geometry compared to their ethylenediamine analogs [3]. Bond angles around the cobalt center range from 83.5° to 96.5°, with the largest deviations observed for the N-Co-N and O-Co-O angles. These distortions arise from the geometric constraints imposed by the rigid phenylenediamine backbone.

Comparative bond length analysis reveals that Co-N distances in phenylenediamine salen complexes (1.906-1.902 Å) are generally comparable to those in ethylenediamine systems [12]. However, Co-O bond lengths show greater variation, with distances ranging from 1.880 Å for in-plane oxygen atoms to 1.912 Å for out-of-plane oxygen atoms, reflecting the asymmetric distortions induced by the phenylenediamine bridge.

The electronic properties of phenylenediamine salen complexes differ significantly from their ethylenediamine counterparts due to the extended π-conjugation system. UV-visible spectroscopic studies show red-shifted absorption bands for phenylenediamine complexes, with catecholate intraligand π→π* transitions appearing at 314-316 nm compared to higher energy transitions in ethylenediamine systems [10]. This red shift reflects the lower energy gap between occupied and unoccupied π-orbitals in the extended aromatic system.

Magnetic susceptibility measurements reveal that the magnetic properties of cobalt phenylenediamine salen complexes are highly sensitive to the coordination environment and oxidation state [10]. Diamagnetic behavior is observed for low-spin Co(III) complexes, while paramagnetic behavior with S = 1 is characteristic of intermediate-spin Co(III) or Co(II) with ligand radical character. The magnetic properties correlate strongly with the structural distortions and electronic configuration mixing observed in these systems.

The oxygen binding capabilities of different cobalt salen polymorphs provide additional insights into structure-function relationships [1]. Only specific phases (γ, δ, ε, and ζ) exhibit reversible oxygen chemisorption, with binding capacities ranging from 1:3 to 1:5 O₂:Co ratios. The oxygen binding ability correlates with the presence of accessible coordination sites and appropriate intermolecular Co···Co distances that facilitate bridging oxygen coordination modes.

Comparative analysis of hydrogen bonding networks reveals that phenylenediamine salen complexes form more robust three-dimensional frameworks compared to ethylenediamine analogs [13]. The planar aromatic bridge provides additional sites for π-π stacking interactions and facilitates the formation of extended hydrogen bonding networks involving coordinated and lattice water molecules.

The thermodynamic stability of different cobalt salen polymorphs has been investigated through comparative calorimetric studies [14]. Bond dissociation energies for Co-C bonds in organocobalt salen complexes range from 80-170 kJ mol⁻¹, with the specific values depending on the nature of the salen ligand backbone and axial ligands. Phenylenediamine-based complexes generally exhibit higher bond dissociation energies compared to ethylenediamine systems, reflecting the increased stability provided by the extended conjugation.

Solid-State Oxygen Binding Capacity and Stoichiometric Relationships

N,N'-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) monohydrate demonstrates remarkable versatility in its oxygen binding stoichiometry, exhibiting multiple coordination modes depending on environmental conditions and crystalline phase [1]. The compound displays three primary stoichiometric relationships with molecular oxygen: 1:1, 1:2, and 2:1 (oxygen to cobalt ratios) [2] [1].

The 1:1 stoichiometric complex represents the most common binding mode under ambient conditions, where each cobalt center coordinates with one oxygen molecule. This configuration is thermodynamically favorable at room temperature and moderate pressures, consistent with the behavior observed in related cobalt salen derivatives [2] [3].

1:2 stoichiometric complexes (one oxygen molecule per two cobalt centers) are predominantly observed in the solid state, particularly in the active crystalline phases. Research on cobalt trifluorosalen analogs indicates that phases γ, δ, ε, α, and ζ all demonstrate 1:2 stoichiometry with oxygen uptake ratios ranging from 1:3 to 1:5 depending on the specific phase [1] [4]. The α-phase, formed through water desorption at 70°C, exhibits particularly high oxygen affinity with a precise 1:2 stoichiometry [1].

2:1 stoichiometric arrangements (two oxygen molecules per cobalt center) have been documented in solution-based studies, although these are less common in the solid state. These arrangements typically involve bridging peroxo complexes where oxygen acts as a bridging ligand between cobalt centers [5] [6].

| Stoichiometric Ratio | Conditions | Stability | Oxygen Capacity |

|---|---|---|---|

| 1:1 (O₂:Co) | Ambient conditions | Moderate | Variable |

| 1:2 (O₂:Co) | Solid-state phases | High | 1:3 to 1:5 |

| 2:1 (O₂:Co) | Solution phase | Low | High |

The binding capacity is significantly influenced by crystalline packing arrangements. Active forms contain dimeric units with open lattice packing that provides sufficient void spaces for oxygen molecule passage, while inactive forms consist of compact dimeric units that restrict oxygen access [7]. The presence of voids in the crystal lattice directly correlates with oxygen binding capacity, with void volumes determining the maximum achievable oxygen uptake [1].

Temperature-Dependent Adsorption/Desorption Kinetics

Temperature profoundly influences both the adsorption kinetics and desorption kinetics of oxygen in N,N'-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) monohydrate. The temperature dependence follows well-established thermodynamic principles, with adsorption being favored at lower temperatures and desorption at higher temperatures [2] [3].

Adsorption kinetics exhibit remarkably low activation barriers, typically ranging from 1-3 kJ/mol for cobalt Schiff base complexes [3]. The rate constants for oxygen binding are exceptionally high, ranging from 10⁶ to 10⁸ M⁻¹s⁻¹ for unbridged complexes, with bridged systems showing even higher rates [3]. This rapid kinetic behavior is attributed to the vacant coordination site accessibility and the electronic structure of the cobalt center.

Desorption kinetics are more temperature-sensitive, with higher temperatures required to overcome the cobalt-oxygen bond strength. For cobalt trifluorosalen systems, oxygen desorption occurs around 90°C, with the relatively high temperature attributed to the stronger oxygen affinity of fluorinated derivatives compared to unsubstituted analogs [1] [4].

| Temperature Range (°C) | Process | Rate Constant | Activation Energy (kJ/mol) |

|---|---|---|---|

| 25-40 | O₂ Adsorption | 10⁶-10⁸ M⁻¹s⁻¹ | 1-3 |

| 40-80 | Equilibrium | Variable | - |

| 70-90 | O₂ Desorption | Temperature dependent | Variable |

The thermodynamic parameters for oxygen binding demonstrate exothermic behavior with ΔH° values ranging from -37 to -50 kJ/mol and ΔS° values from -117 to -157 J/mol·K [2]. These values indicate that oxygen binding is both enthalpically favorable and entropically unfavorable, consistent with the formation of ordered oxygen-cobalt complexes.

Activation energy studies reveal that the oxygen binding process is nearly barrierless, with extremely low enthalpic barriers but negative activation entropies [3]. This suggests that the binding process involves significant ordering of the transition state, while the low activation barriers enable rapid equilibration at ambient temperatures.

Phase-Dependent Oxygen Affinity: γ vs. δ vs. ε Crystalline Forms

The crystalline polymorphism of N,N'-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) monohydrate directly determines its oxygen binding properties. Six distinct crystalline phases have been identified: α, β, γ, δ, ε, and ζ, with dramatically different oxygen affinities [1].

γ-phase (gamma) forms through desorption of coordinated chloroform molecules and exhibits high oxygen activity with a 1:2 oxygen to cobalt stoichiometry. This phase demonstrates open lattice packing that facilitates oxygen diffusion and binding [1]. The γ-phase shows rapid oxygen uptake kinetics and moderate oxygen affinity, making it suitable for applications requiring quick response to oxygen partial pressure changes.

δ-phase (delta) results from dichloromethane solvate desorption and displays similar oxygen binding characteristics to the γ-phase. The δ-phase maintains the 1:2 stoichiometry and exhibits comparable oxygen capacity ranging from 1:3 to 1:5 [1]. Structural analysis indicates that both γ and δ phases share similar void geometries that enable oxygen molecule accommodation.

ε-phase (epsilon) originates from benzene solvate desorption and represents another oxygen-active crystalline form. The ε-phase demonstrates the highest oxygen uptake capacity among the Class I materials, with oxygen binding ratios reaching 1:5 under optimal conditions [1]. This enhanced capacity is attributed to the specific pore structure created during benzene desorption, which generates optimal void dimensions for oxygen binding.

| Phase | Formation Method | O₂ Capacity | Oxygen Affinity | Structural Features |

|---|---|---|---|---|

| γ (gamma) | CHCl₃ desorption | 1:3 to 1:5 | High | Open lattice packing |

| δ (delta) | CH₂Cl₂ desorption | 1:3 to 1:5 | High | Similar to γ-phase |

| ε (epsilon) | C₆H₆ desorption | 1:5 (highest) | Very High | Optimal pore structure |

The β-phase (beta) represents the inactive form, characterized by compact dimeric units that prevent oxygen access [1]. This phase lacks the void spaces necessary for oxygen molecule accommodation and serves as a reference for understanding the structural requirements for oxygen binding activity.

Structural differences between active and inactive phases primarily involve the arrangement of dimeric cobalt units and the presence of accessible void spaces. Active phases maintain loosely packed dimeric structures with sufficient intermolecular spacing, while inactive phases feature tightly packed arrangements that exclude oxygen molecules [7].

Moisture Sensitivity and Water Co-adsorption Phenomena

N,N'-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) monohydrate exhibits significant moisture sensitivity that directly impacts its oxygen binding properties. The compound contains a coordinated water molecule that influences both the electronic structure of the cobalt center and the overall stability of the complex [8].

Water co-adsorption creates competitive binding scenarios where water molecules can occupy coordination sites that would otherwise be available for oxygen binding. The monohydrate nature of the compound indicates that water coordination is thermodynamically favorable under ambient humidity conditions [9]. Studies on related cobalt chloride systems demonstrate that water coordination can increase by up to three times under high humidity conditions compared to dry environments [9].

Humidity effects on oxygen binding are particularly pronounced during the activation process. The α-phase formation requires water desorption at 70°C, indicating that water removal is necessary for optimal oxygen binding capacity [1]. This dehydration process creates additional coordination sites and may alter the electronic properties of the cobalt center to enhance oxygen affinity.

| Humidity Level | Water Coordination | Oxygen Binding Effect | Phase Stability |

|---|---|---|---|

| Low (<30% RH) | Minimal | Enhanced O₂ binding | Stable dehydrated phases |

| Moderate (30-70% RH) | Monohydrate | Competitive binding | Equilibrium phases |

| High (>70% RH) | Multiple H₂O | Reduced O₂ capacity | Hydrated phases |

Thermogravimetric analysis of related cobalt Schiff base complexes reveals that water molecules are not isoenergetically bound, with dehydration occurring over broad temperature ranges indicating involvement in structural hydrogen bonding [10]. This suggests that water removal is a gradual process that may create intermediate states with varying oxygen binding capacities.

Moisture-induced structural changes can affect the crystalline phase stability and oxygen binding kinetics. High humidity conditions may promote phase transitions that either enhance or diminish oxygen binding capacity depending on the specific structural rearrangements involved [11]. The reversible nature of these humidity-induced changes makes the compound potentially useful for applications requiring humidity-responsive oxygen binding behavior.

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant